molecular formula C16H20ClN3O3 B2825082 N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 941889-19-6

N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2825082
CAS RN: 941889-19-6
M. Wt: 337.8
InChI Key: BXZCTESVBCVJHT-UHFFFAOYSA-N
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Description

“N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The different substituents attached to the ring can lead to different stereoisomers, which can have different biological profiles .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A Novel Synthetic Approach for Oxalamides : Research by Mamedov et al. (2016) introduced a novel one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, leveraging classical Meinwald rearrangement. This methodology facilitates the synthesis of oxalamides and anthranilic acid derivatives, demonstrating operational simplicity and high yields, highlighting the compound's relevance in synthetic organic chemistry Mamedov et al., 2016.

Molecular and Structural Investigations

Molecular Mimics for Natural Coenzymes : Fischer et al. (1988) synthesized derivatives including N1-(2,6-dichlorobenzyl)-1,4-dihydronicotinamide as model compounds for natural coenzymes. These were systematically studied using NMR and UV/VIS spectroscopy, contributing to our understanding of coenzyme structures and functions Fischer et al., 1988.

Biological Applications

Inhibition of HIV-1 Interaction : Yoshimura et al. (2010) explored the use of a compound structurally similar to N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide for blocking the interaction between HIV-1 gp120 and CD4. This study illustrates the potential of such compounds in enhancing the efficacy of HIV treatments by exposing neutralization epitopes of the virus Yoshimura et al., 2010.

Supramolecular Chemistry

Hydrogen-Bonded Networks : A study by Lee (2010) on N,N'-bis(4-pyridylmethyl)oxalamide, which shares a functional group with the target compound, detailed the formation of extensive hydrogen-bonded supramolecular networks. This research underscores the utility of oxalamides in constructing complex molecular architectures with potential applications in material science and nanotechnology Lee, 2010.

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, synthesis of its various stereoisomers, and investigation of its physical and chemical properties. Further studies could also explore its potential applications in medicinal chemistry .

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-13-6-4-12(5-7-13)11-19-16(23)15(22)18-8-2-10-20-9-1-3-14(20)21/h4-7H,1-3,8-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZCTESVBCVJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

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